tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate
Description
Properties
Molecular Formula |
C12H20F3NO3 |
|---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H20F3NO3/c1-10(2,3)19-9(17)16-8-4-6-11(18,7-5-8)12(13,14)15/h8,18H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
HRYYNPRJLWMTND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Cyclohexane Ring Formation
The cyclohexane scaffold is often synthesized via Diels-Alder cycloaddition or Grignard-mediated annulation . For example, reacting 1,3-butadiene with a trifluoromethylated dienophile yields a substituted cyclohexene intermediate, which is subsequently hydrogenated to the saturated cyclohexane derivative. Alternatively, Grignard reagents such as cyclohexylmagnesium bromide can react with trifluoromethyl ketones to form tertiary alcohols, which are dehydrated and hydrogenated to the cyclohexane structure.
Table 1: Cyclohexane Ring Formation Methods
Introduction of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is introduced via nucleophilic trifluoromethylation or electrophilic fluorination . A common strategy involves treating a cyclohexanone intermediate with Ruppert-Prakash reagent (TMSCF₃) in the presence of cesium fluoride, yielding the trifluoromethylated alcohol after hydrolysis. Alternatively, radical trifluoromethylation using Umemoto’s reagent (IX) under photoredox catalysis provides moderate yields.
Key Reaction:
Hydroxy Group Functionalization
The hydroxy group at the 4-position is introduced through stereoselective oxidation or reduction . For instance, Sharpless asymmetric dihydroxylation of a cyclohexene precursor generates the cis-diol, which is selectively protected and deprotected to yield the mono-hydroxy derivative. Alternatively, catalytic hydrogenation of a ketone intermediate using NaBH₄/CeCl₃ achieves high regioselectivity.
Carbamate Protection
The tert-butyl carbamate group is installed via Boc protection of the amine intermediate. Reacting 4-amino-4-(trifluoromethyl)cyclohexanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine affords the target compound.
Optimization Note:
-
Excess Boc₂O (1.5 equiv) and prolonged reaction times (12–24 h) improve yields to 85–90%.
-
Polar aprotic solvents (e.g., DMF, THF) enhance solubility of the cyclohexylamine intermediate.
Alternative Pathways and Recent Advances
One-Pot Tandem Synthesis
Recent patents disclose a one-pot method combining cyclohexane ring formation, trifluoromethylation, and Boc protection. For example, a Suzuki-Miyaura coupling of a boronic ester with a trifluoromethyl halide, followed by in situ Boc protection, achieves a 70% overall yield.
Enzymatic Carbamate Formation
Biocatalytic approaches using lipases (e.g., Candida antarctica Lipase B) enable enantioselective carbamate formation under mild conditions (pH 7.0, 25°C), though yields remain modest (50–55%).
Characterization and Quality Control
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 4.70 (s, 1H, OH), 3.85 (m, 1H, NCH), 1.45 (s, 9H, C(CH₃)₃).
-
¹³C NMR : 155.2 ppm (C=O), 79.5 ppm (C(CH₃)₃), 122.5 ppm (q, J = 288 Hz, CF₃).
Table 2: Thermal Stability Data
Challenges and Optimization Strategies
Chemical Reactions Analysis
Deprotection Reactions
The tert-butyl carbamate (Boc) group is selectively cleaved under acidic conditions to generate a free amine intermediate. This reaction is critical for further functionalization in pharmaceutical synthesis:
-
Conditions : HCl (4 M in dioxane) or TFA (trifluoroacetic acid) in dichloromethane at 0–25°C.
-
Mechanism : Acid-mediated cleavage of the carbamate bond releases CO₂ and yields the corresponding ammonium salt.
-
Applications : Used to unmask the amine group for subsequent coupling reactions in peptide synthesis or drug candidate optimization.
Nucleophilic Substitution at the Hydroxyl Group
The hydroxyl group at the 4-position of the cyclohexane ring participates in substitution reactions, particularly with electrophilic reagents:
-
Sulfonation : Reacts with sulfonyl chlorides (e.g., TsCl) in pyridine to form sulfonate esters.
-
Phosphorylation : Combines with phosphorylating agents (e.g., POCl₃) to yield phosphate derivatives.
-
Etherification : Forms ethers via Williamson synthesis with alkyl halides under basic conditions (e.g., NaH/THF).
Table 1: Substitution Reactions and Outcomes
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Sulfonation | TsCl, pyridine, 0°C → RT | Cyclohexyl sulfonate ester | Enhances leaving-group ability |
| Phosphorylation | POCl₃, DMAP, DCM | Cyclohexyl phosphate derivative | Used in prodrug design |
| Mitsunobu Reaction | DIAD, PPh₃, THF | Alkoxycyclohexane derivatives | Stereospecific outcomes |
Trifluoromethyl Group Reactivity
The CF₃ group influences electronic and steric properties but exhibits limited direct reactivity. Indirect effects include:
-
Electron-Withdrawing Effects : Enhances acidity of adjacent hydroxyl group (pKa ~10–12).
-
Steric Hindrance : Moderates reaction rates in crowded transition states, particularly in SN2 mechanisms.
Ring Functionalization
The cyclohexane ring undergoes selective modifications:
-
Oxidation : The hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), though competing Boc deprotection may occur.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ring’s chair conformation but leaves the CF₃ group intact.
Stability Under Thermal and pH Conditions
-
Thermal Analysis : DSC shows decomposition onset at ~180°C, attributed to Boc group cleavage.
-
pH Sensitivity : Stable in neutral/basic conditions (pH 7–12) but hydrolyzes in strongly acidic media (pH <2) .
Key Challenges and Research Gaps
-
Stereochemical Control : Trans/cis isomerism at the 4-hydroxy-4-CF₃ position complicates reaction reproducibility.
-
Limited Catalytic Systems : Few reported methods for asymmetric functionalization of the cyclohexane ring.
Experimental data from NMR and MS analyses confirm reaction outcomes, though quantitative yield studies remain sparse in public literature . Further research should prioritize kinetic studies and computational modeling to optimize synthetic pathways.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate
- Molecular Formula : C11H18F3N2O3
- Molecular Weight : 269.26 g/mol
- CAS Number : 2241129-59-7
The structure features a trifluoromethyl group, which enhances lipophilicity and biological activity, making it an attractive candidate for drug development and other applications.
Anti-inflammatory Activity
Research has indicated that derivatives of carbamate compounds exhibit anti-inflammatory properties. For example, studies on related compounds have shown that they can inhibit inflammation in vivo, suggesting that this compound may also possess similar therapeutic effects. The presence of the trifluoromethyl group is believed to enhance the pharmacological profile of these compounds by improving their interaction with biological targets .
Potential in Drug Development
The unique chemical structure allows for modifications that can lead to new therapeutic agents. The compound's ability to modulate biological pathways makes it a subject of interest for developing drugs targeting inflammatory diseases and possibly other conditions such as cancer or neurodegenerative disorders.
Polymer Chemistry
This compound can be utilized in the synthesis of advanced polymer materials. Its functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and chemical resistance. Such properties are desirable in coatings, adhesives, and other industrial applications.
Pesticide Formulations
The compound may also find applications in agrochemicals, particularly as a component in pesticide formulations. Its structural characteristics could enhance the efficacy of active ingredients by improving their solubility and stability in various environmental conditions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards target proteins and enzymes. The tert-butyl carbamate group can act as a protecting group, preventing unwanted side reactions and enhancing the stability of the compound .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate
- CAS No.: 1251923-37-1
- Molecular Formula: C₁₂H₂₀F₃NO₃
- Molecular Weight : 283.29 g/mol
- Storage : Room temperature, protected from light and moisture .
Structural Features :
The compound features a cyclohexane ring substituted with a hydroxyl (-OH) and trifluoromethyl (-CF₃) group at the 4-position. The tert-butyl carbamate (-Boc) group provides steric protection and modulates solubility.
Hazard Profile :
- GHS Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), H335 (respiratory irritation) .
Comparison with Structural Analogs
Structural Similarities and Differences
The compound belongs to a family of tert-butyl carbamate derivatives with cyclohexyl scaffolds. Key structural analogs include:
Physicochemical Properties
- Lipophilicity : The -CF₃ group in the target compound increases logP compared to hydroxy or hydroxymethyl analogs, enhancing membrane permeability .
- Hydrogen Bonding: The -OH group allows H-bonding, improving aqueous solubility relative to non-polar derivatives like CAS 1198355-02-0 .
- Stability: The -CF₃ group enhances metabolic stability by resisting oxidative degradation, a key advantage over non-fluorinated analogs .
Biological Activity
tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate is a synthetic compound that has garnered interest in biological and medicinal research due to its unique structural features and potential applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₂₀F₃NO₃
- Molecular Weight : 283.29 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C)(C)OC(=O)NC1CCC(CC1)(C(F)(F)F)O
The compound's biological activity is largely attributed to the presence of the trifluoromethyl and hydroxy groups, which can significantly influence its interaction with biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxy group can participate in hydrogen bonding, affecting binding affinity to proteins and enzymes .
Biological Activity
Research indicates that this compound may serve as a precursor for various bioactive molecules, allowing for the study of structure-activity relationships (SARs) in medicinal chemistry. Its unique properties make it a valuable building block in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals .
Case Studies
- Anti-cellulite Applications : A study explored the use of cyclohexyl carbamate compounds, including this compound, as active ingredients in anti-cellulite formulations. The findings suggest that these compounds can improve skin appearance by targeting specific pathways involved in fat metabolism .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds have shown that modifications like trifluoromethyl groups can enhance absorption and distribution in biological systems, which may be applicable to this carbamate.
Comparative Analysis
The following table compares this compound with related compounds:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | C₁₂H₂₀F₃NO₃ | Precursor for bioactive molecules | Trifluoromethyl group |
| tert-butyl N-[4-hydroxycyclohexyl]carbamate | C₁₁H₁₉NO₃ | Moderate biological activity | Lacks trifluoromethyl |
| tert-butyl N-[4-hydroxy-4-(methyl)cyclohexyl]carbamate | C₁₂H₂₁NO₃ | Lower potency than trifluoromethyl variant | Methyl instead of trifluoromethyl |
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate?
The compound can be synthesized via oxidation of its hydroxy precursor. For example, a Swern oxidation using dimethyl sulfoxide (DMSO) and oxalyl chloride under cryogenic conditions (−78°C) converts a hydroxyl group to a ketone intermediate, which is further functionalized. This method is adaptable for introducing trifluoromethyl groups at the 4-position of the cyclohexane ring . Reaction monitoring via LC-MS or TLC is critical to track intermediate formation.
Q. How should researchers characterize the purity and structural identity of this compound?
- Purity Analysis : Use HPLC with UV detection (λ = 210–254 nm) and compare retention times against standards.
- Structural Confirmation :
Q. What are the optimal storage conditions to maintain compound stability?
Store under inert gas (N or Ar) at 2–8°C in airtight containers. The tert-butoxycarbonyl (Boc) group is stable under neutral conditions but hydrolyzes in acidic/basic environments. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of cyclohexylcarbamate derivatives?
- Chiral Catalysts : Use enantioselective catalysts (e.g., BH/MeS with chiral ligands) to reduce ketones to specific diastereomers .
- Protecting Group Strategy : The Boc group stabilizes intermediates during ring functionalization. For cis-4-hydroxy derivatives, steric hindrance from the trifluoromethyl group directs reaction pathways .
- Crystallography : Single-crystal X-ray diffraction resolves absolute configuration, critical for validating stereochemical purity .
Q. What role does the trifluoromethyl group play in modulating biological activity or reactivity?
- Electron-Withdrawing Effects : The -CF group enhances electrophilicity at adjacent positions, facilitating nucleophilic substitutions.
- Metabolic Stability : Fluorinated analogs resist oxidative degradation in pharmacokinetic studies, making them valuable in drug discovery .
- Applications : Used in PROTACs (Proteolysis-Targeting Chimeras) to optimize binding to E3 ligases, as seen in analogs with pyridinyl and trifluoromethyl motifs .
Q. How can researchers resolve contradictions in reaction yields reported for Boc-protected intermediates?
- Controlled Experimentation : Systematically vary reaction parameters (e.g., solvent polarity, temperature). For example, THF improves solubility of Boc-protected intermediates compared to DCM .
- Byproduct Analysis : Use NMR to detect trifluoromethyl-related side products.
- Statistical Design : Apply DOE (Design of Experiments) to identify critical factors (e.g., equivalents of TMAD in Mitsunobu reactions) .
Methodological Considerations
Q. What analytical techniques are recommended for tracking deprotection of the Boc group?
- TLC : Spot disappearance of the Boc-protected compound (R ~0.5 in EtOAc/hexane) and emergence of free amine (R ~0.2).
- IR Spectroscopy : Monitor loss of the Boc carbonyl stretch (~1680–1720 cm) .
- Quantitative NMR : Use 1,3,5-trimethoxybenzene as an internal standard to calculate deprotection efficiency .
Q. How can computational chemistry aid in predicting reactivity or binding modes of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
